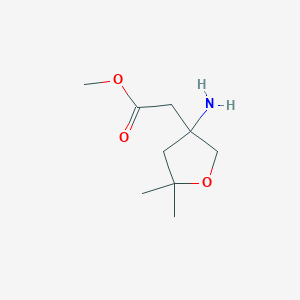

Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate

Description

Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate is an organic compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom, and an amino group attached to the ring. The compound is used primarily in research and development, particularly in the fields of pharmaceuticals and organic chemistry .

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate |

InChI |

InChI=1S/C9H17NO3/c1-8(2)5-9(10,6-13-8)4-7(11)12-3/h4-6,10H2,1-3H3 |

InChI Key |

XVRSXIMYQBLECP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CO1)(CC(=O)OC)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate typically involves the reaction of 3-amino-5,5-dimethyloxolan-3-ylmethanol with methyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as acyl chlorides, isocyanates, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Corresponding alcohol.

Substitution: Amides, ureas, and sulfonamides.

Scientific Research Applications

Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in research .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(3-amino-2,5-dimethyloxolan-3-yl)acetate: Similar structure but with different substitution patterns on the oxolane ring.

Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate: Another structural isomer with different methyl group positions.

Uniqueness

Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

Methyl 2-(3-amino-5,5-dimethyloxolan-3-yl)acetate is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications based on diverse scientific sources.

Structural Characteristics

This compound features a five-membered oxolane ring with an amino group and an ester functional group. Its molecular formula is and it has a molecular weight of approximately 187.24 g/mol. The presence of the amino group suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways, which may include:

- Direct Amination : Utilizing amines to modify existing oxolane derivatives.

- Esterification : Reacting the carboxylic acid derivative with methanol in the presence of acid catalysts.

- Cyclization Reactions : Forming the oxolane ring through cyclization of precursors.

These methods highlight the versatility in synthesizing this compound and its derivatives for biological evaluation.

Pharmacological Potential

Recent studies indicate that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains, suggesting potential use as antibiotics.

- Antitumor Properties : Preliminary data indicate that certain analogs may induce apoptosis in cancer cells.

- Neuroprotective Effects : Compounds with similar structures have been noted for their neuroprotective properties, possibly through modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

-

Antimicrobial Testing :

- A study assessed the antibacterial activity of several oxolane derivatives against E. coli and S. aureus, revealing that modifications in the amino group significantly influenced efficacy.

- Cytotoxicity Assays :

- Mechanistic Studies :

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-aminoacetate | C4H9NO2 | Simple structure; widely used as an intermediate |

| Methyl 4-amino-4-methylpentanoate | C7H15NO2 | Similar amine functionality; branched structure |

| Methyl 1-amino-1-cyclopentanecarboxylate | C8H13NO2 | Cyclic structure; different ring size and properties |

This compound is distinguished by its specific oxolane ring structure combined with an amino group and ester functionality, which may confer unique reactivity and biological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.